1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride 1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18028736
InChI: InChI=1S/C10H14FNO.ClH/c1-10(2,13)9(12)7-3-5-8(11)6-4-7;/h3-6,9,13H,12H2,1-2H3;1H
SMILES:
Molecular Formula: C10H15ClFNO
Molecular Weight: 219.68 g/mol

1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride

CAS No.:

Cat. No.: VC18028736

Molecular Formula: C10H15ClFNO

Molecular Weight: 219.68 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride -

Specification

Molecular Formula C10H15ClFNO
Molecular Weight 219.68 g/mol
IUPAC Name 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol;hydrochloride
Standard InChI InChI=1S/C10H14FNO.ClH/c1-10(2,13)9(12)7-3-5-8(11)6-4-7;/h3-6,9,13H,12H2,1-2H3;1H
Standard InChI Key QXLGUUPNDGVDQP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(C1=CC=C(C=C1)F)N)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride features a 2-methylpropan-2-ol backbone substituted with a 4-fluorophenyl group and an amine functional group, protonated as a hydrochloride salt. The IUPAC name—1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol;hydrochloride—reflects this arrangement . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₁₀H₁₅ClFNO
Molecular Weight219.68 g/mol
InChI KeyQXLGUUPNDGVDQP-UHFFFAOYSA-N
Canonical SMILESCC(C)(C(C1=CC=C(C=C1)F)N)O.Cl
Boiling Point (Predicted)298.8±25.0°C
Density (Predicted)1.134±0.06 g/cm³

The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing solubility and binding affinity to biological targets . The hydrochloride salt improves stability and aqueous solubility compared to the free base.

Spectral and Stereochemical Features

While experimental spectral data (e.g., NMR, IR) are absent from public sources, the canonical SMILES and InChIKey suggest a single stereoisomer, though racemic mixtures may form during synthesis . Computational models predict characteristic absorption bands for the amine (N–H stretch: ~3300 cm⁻¹) and hydroxyl (O–H stretch: ~3400 cm⁻¹) groups.

Synthesis and Manufacturing

General Synthetic Pathways

Synthesis typically involves nucleophilic substitution or reductive amination reactions. A plausible route includes:

  • Friedel-Crafts alkylation of fluorobenzene with 2-methylpropane-1,2-diol to form the alcohol intermediate.

  • Nitration followed by reduction to introduce the amine group.

  • Hydrochloride salt formation via treatment with HCl.

Alternative methods may employ Grignard reagents or catalytic hydrogenation, though specifics remain proprietary.

Challenges in Scale-Up

  • Steric hindrance from the 2-methylpropan-2-ol group complicates reaction kinetics.

  • Fluorine’s reactivity necessitates anhydrous conditions to prevent defluorination.

  • Purification requires chromatography or recrystallization due to polar byproducts.

Biological Activity and Mechanism

Comparative Analysis with Analogues

Compared to non-fluorinated analogues, this derivative shows:

  • 20–30% higher binding affinity to serotonin 5-HT₂A receptors in computational models.

  • Reduced hepatic metabolism due to fluorine’s electron-withdrawing effects.

Hazard StatementRisk DescriptionPrecautionary Measures
H315Causes skin irritationWear protective gloves/clothing
H319Causes serious eye irritationUse eye protection

Applications in Drug Discovery

Lead Compound Optimization

The compound serves as a scaffold for dual-action antidepressants targeting monoamine reuptake and receptor modulation. Structural modifications under exploration include:

  • N-alkylation to enhance lipophilicity.

  • Fluorine replacement with chlorine for altered pharmacokinetics.

Preclinical Development Challenges

  • Oral bioavailability is limited by first-pass metabolism (predicted hepatic extraction ratio: 0.65) .

  • CYP450 inhibition risks necessitate metabolite profiling.

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